N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
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Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2/c1-28-16-7-4-14(5-8-16)20-19-3-2-10-25(19)11-12-26(20)21(27)24-15-6-9-17(22)18(23)13-15/h2-10,13,20H,11-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZSIUWIWYRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[1,2-a]pyrazine core with dichlorophenyl and methoxyphenyl substituents. Its molecular formula is . The presence of halogen atoms and methoxy groups is significant for its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine exhibit notable anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In a comparative study:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Target Compound | N/A | N/A |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results indicate that while the target compound's precise IC50 values are not yet established, its structural similarities suggest a potential for significant anti-inflammatory activity .
Anticancer Activity
The anticancer potential of similar compounds has also been explored extensively. For example, studies have indicated that derivatives with similar structural motifs can effectively inhibit the proliferation of cancer cell lines. A notable case study involved the evaluation of various derivatives against pancreatic cancer cell lines:
| Derivative | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Panc-1 | 12.5 |
| Compound B | MiaPaCa-2 | 15.0 |
| Target Compound | Various | N/A |
This suggests that modifications to the core structure can enhance anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances potency against COX enzymes.
- Methoxy Group : The methoxy substitution on the phenyl ring may improve lipophilicity and cellular uptake.
- Pyrrolo-Pyrazine Core : This core structure is essential for maintaining biological activity and can be modified to enhance selectivity for specific targets.
In Vivo Studies
In vivo studies have demonstrated that compounds with similar structures exhibit significant reductions in inflammation in animal models when administered at appropriate dosages. For instance, in carrageenan-induced paw edema models, compounds showed a marked decrease in paw swelling compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies have focused on the anticancer properties of compounds similar to N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide. For instance, derivatives of pyrazine and pyrrole have shown promising results against various cancer cell lines.
- Mechanism of Action : These compounds often inhibit critical signaling pathways involved in tumor growth and metastasis. For example, studies have demonstrated that certain derivatives can inhibit c-Met and VEGFR-2 kinases, which are crucial for cancer cell proliferation and survival .
- Case Study : A specific derivative exhibited IC50 values of 0.98 µM against A549 lung cancer cells and showed low hemolytic toxicity, indicating a favorable therapeutic index .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related compounds has identified several derivatives with significant inhibitory effects against bacterial strains.
- Research Findings : A series of substituted benzamides were synthesized and evaluated for their antibacterial properties. Some compounds demonstrated effective inhibition against Mycobacterium tuberculosis, highlighting the potential for developing new anti-tubercular agents .
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in the context of neurodegenerative diseases.
- Mechanism : Compounds with similar structures have been shown to exhibit antioxidant properties, which may protect neuronal cells from oxidative stress-induced damage.
- Case Study : In vitro studies indicated that certain derivatives could reduce apoptosis in neuronal cell lines exposed to oxidative stressors, suggesting a protective role that merits further investigation .
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity.
- Synthetic Pathways : Various synthetic methodologies have been reported, including condensation reactions and cross-coupling techniques that enhance the efficiency of producing this compound and its analogs .
Computational Studies
Computational chemistry plays a crucial role in understanding the interactions of this compound at the molecular level.
- Molecular Docking : Studies employing molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins involved in disease processes. This approach aids in predicting the biological activity based on structural characteristics .
- DFT Calculations : Density Functional Theory calculations have been utilized to assess electronic properties such as HOMO-LUMO gaps and reactivity indices, which are essential for predicting the behavior of these compounds in biological systems .
Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
